

Application Notes and Protocols for Immunohistochemistry Using Anti-Digoxigenin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Digoxigenone	
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Introduction

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant (Digitalis purpurea). Its small size and high antigenicity make it an ideal label for biomolecules in various molecular biology applications, including immunohistochemistry (IHC) and in situ hybridization (ISH). A key advantage of the DIG system is the absence of endogenous digoxigenin in animal tissues, which significantly reduces background staining compared to other labeling systems like biotin, where endogenous biotin can be a source of interference.[1][2][3] This attribute is particularly beneficial in tissues with high endogenous biotin content, such as the kidney and liver.[1]

These application notes provide detailed protocols for the use of anti-digoxigenin antibodies in IHC and ISH, focusing on techniques for labeling, detection, and signal amplification.

Principle of the Method

The digoxigenin-anti-digoxigenin system is an indirect detection method. The general principle involves:

• Labeling: The molecule of interest (e.g., a primary antibody in IHC or a nucleic acid probe in ISH) is covalently linked to digoxigenin.



- Binding: This DIG-labeled molecule is then used to bind to its target in the tissue sample (an antigen for an antibody or a specific nucleic acid sequence for a probe).
- Detection: An anti-digoxigenin antibody, which is conjugated to a reporter molecule (such as an enzyme or a fluorophore), is then added. This antibody specifically binds to the digoxigenin hapten.
- Visualization: The reporter molecule allows for the visualization of the target's location.
 Enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) are commonly used with chromogenic substrates to produce a colored precipitate at the site of the target.
 Alternatively, fluorophore-conjugated anti-digoxigenin antibodies can be used for fluorescent detection.

Applications

The anti-digoxigenin antibody system is versatile and can be applied in several research contexts:

- In Situ Hybridization (ISH): To detect specific DNA or RNA sequences in tissues. DIG-labeled nucleic acid probes are hybridized to the target sequence and then detected with an anti-DIG antibody. This method offers high sensitivity and excellent resolution.
- Immunohistochemistry (IHC): To localize proteins in tissues. A primary antibody labeled with digoxigenin is used to bind to the target antigen. An anti-DIG antibody is then used for detection.
- Mouse-on-Mouse (MOM) IHC: This is a particularly valuable application. When using a
 mouse primary antibody on mouse tissue, a standard anti-mouse secondary antibody will
 bind to endogenous immunoglobulins in the tissue, leading to high background. By using a
 DIG-labeled mouse primary antibody and an anti-DIG secondary antibody (often raised in a
 different species like rabbit or sheep), this background can be significantly reduced.[1]
- Dual-Staining Applications: The DIG system can be used in combination with other labeling systems (e.g., biotin-streptavidin) for the simultaneous detection of multiple targets in the same tissue section.[4]



Data Presentation

The following tables summarize typical working concentrations and incubation times for key reagents in IHC/ISH protocols using anti-digoxigenin antibodies. Note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.

Table 1: Typical Antibody Dilutions for IHC/ISH

Antibody/Reagent	Application	Recommended Dilution Range	Example Dilution
DIG-labeled Primary Antibody	IHC	1:10 - 1:500	1:100
Anti-Digoxigenin-AP Conjugate	ISH/IHC	1:500 - 1:5000	1:2000[4]
Anti-Digoxigenin-HRP Conjugate	ISH/IHC	1:100 - 1:1000	1:500
Biotinylated Secondary Antibody (for amplification)	IHC	1:200 - 1:500	1:200[4]

Table 2: Typical Incubation Times and Temperatures



Step	Reagent	Incubation Time	Incubation Temperature
Primary Antibody (DIG-labeled)	IHC	1 hour - Overnight	Room Temperature (RT) or 4°C
Anti-Digoxigenin Antibody	ISH/IHC	30 minutes - Overnight	Room Temperature (RT) or 4°C
Secondary Antibody (for amplification)	IHC	1 - 2 hours	Room Temperature (RT)
Enzyme-Substrate Reaction	ISH/IHC	5 - 30 minutes	Room Temperature (RT)

Experimental Protocols

Protocol 1: Immunohistochemistry with DIG-Labeled Primary Antibody on Paraffin-Embedded Sections

This protocol is particularly useful for mouse-on-mouse IHC.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 10% normal serum from the species of the anti-DIG antibody in PBS)
- DIG-labeled primary antibody



- Anti-digoxigenin antibody conjugated to HRP or AP
- Chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP)
- Counterstain (e.g., Hematoxylin)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - o Immerse slides in xylene (2 changes, 5 minutes each).
 - Immerse slides in 100% ethanol (2 changes, 3 minutes each).
 - Immerse slides in 95% ethanol (1 change, 3 minutes).
 - Immerse slides in 80% ethanol (1 change, 3 minutes).
 - Immerse slides in 70% ethanol (1 change, 3 minutes).
 - o Rinse slides in deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The exact time and temperature will depend on the primary antibody and tissue type (e.g., 20 minutes at 95-100°C).
 - Allow slides to cool to room temperature.
 - Rinse slides in PBS.
- Endogenous Peroxidase Quenching (if using HRP):
 - Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.



- Rinse slides in PBS.
- Blocking:
 - Incubate slides in blocking buffer for 30-60 minutes at room temperature to block nonspecific binding sites.
- · Primary Antibody Incubation:
 - Dilute the DIG-labeled primary antibody to its optimal concentration in antibody diluent.
 - Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Rinse slides with PBS-T (PBS with 0.05% Tween-20).
 - Wash slides in PBS-T (3 changes, 5 minutes each).
- Anti-Digoxigenin Antibody Incubation:
 - Dilute the enzyme-conjugated anti-digoxigenin antibody in antibody diluent.
 - Apply the diluted anti-DIG antibody and incubate for 30-60 minutes at room temperature.
- Washing:
 - Rinse slides with PBS-T.
 - Wash slides in PBS-T (3 changes, 5 minutes each).
- Chromogenic Detection:
 - Prepare the chromogenic substrate according to the manufacturer's instructions.
 - Apply the substrate to the tissue sections and incubate until the desired color intensity is reached (typically 5-15 minutes). Monitor the reaction under a microscope.



- Stop the reaction by rinsing with deionized water.
- · Counterstaining:
 - Apply hematoxylin for 30-60 seconds.
 - "Blue" the sections in running tap water.
- · Dehydration and Mounting:
 - Dehydrate the slides through graded ethanol solutions and xylene.
 - Apply a coverslip using a permanent mounting medium.

Protocol 2: In Situ Hybridization with DIG-Labeled Probe and Anti-Digoxigenin Antibody Detection

Materials:

- FFPE or frozen tissue sections
- Proteinase K
- · Hybridization buffer
- DIG-labeled RNA or DNA probe
- Stringency wash buffers (e.g., SSC buffers of varying concentrations)
- · Blocking buffer
- Anti-digoxigenin-AP conjugate
- NBT/BCIP substrate solution
- Nuclear Fast Red counterstain
- · Mounting medium



Procedure:

- Deparaffinization and Rehydration (for FFPE sections):
 - Follow the same procedure as in Protocol 1.
- Permeabilization:
 - Incubate slides with Proteinase K solution to increase probe accessibility. The concentration and incubation time need to be optimized for the tissue type.
 - Rinse slides in PBS.
- Prehybridization:
 - Apply hybridization buffer to the tissue sections and incubate for 1-2 hours at the hybridization temperature. This step blocks non-specific probe binding sites.
- Hybridization:
 - Denature the DIG-labeled probe by heating.
 - Apply the denatured probe in hybridization buffer to the tissue sections.
 - Cover with a coverslip and incubate overnight at the appropriate hybridization temperature in a humidified chamber.
- · Post-Hybridization Washes:
 - Perform a series of washes with stringency wash buffers at increasing temperatures and decreasing salt concentrations to remove unbound and non-specifically bound probe.
- · Immunological Detection:
 - Rinse slides in a suitable buffer (e.g., TBS).
 - Incubate in blocking buffer for 30-60 minutes.



- Incubate with anti-digoxigenin-AP conjugate diluted in blocking buffer, typically overnight at 4°C.[4]
- Washing:
 - Wash slides in TBS (3 changes, 10 minutes each).
- Color Development:
 - Equilibrate slides in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).
 - Incubate with NBT/BCIP substrate solution in the dark until a colored precipitate forms.
 Monitor the reaction closely.
- Stopping the Reaction:
 - Stop the color development by washing the slides in a buffer containing EDTA (e.g., TE buffer).
- · Counterstaining and Mounting:
 - o Counterstain with Nuclear Fast Red.
 - Dehydrate and mount with a permanent mounting medium.

Mandatory Visualization



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Caption: Workflow for Immunohistochemistry using a DIG-labeled primary antibody.





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Caption: Workflow for In Situ Hybridization with a DIG-labeled probe.

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- To cite this document: BenchChem. [Application Notes and Protocols for Immunohistochemistry Using Anti-Digoxigenin Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15342972#immunohistochemistry-using-anti-digoxigenin-antibody]

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